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N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Thiophene SAR

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide (CAS 1235373-79-1) is a fully synthetic small molecule (C₁₅H₂₂N₂O₃S₂, MW 342.47 g/mol) comprising a 4-methylthiophene-2-carboxamide head group linked via a methylene bridge to a piperidine ring bearing an N-cyclopropylsulfonyl substituent. The compound is catalogued as a research-grade screening molecule (typical purity ≥95%) by multiple chemical suppliers and is registered in the ZINC docking database (ZINC000044401005) with computed logP 1.57, topological polar surface area 66 Ų, and one hydrogen-bond donor.

Molecular Formula C15H22N2O3S2
Molecular Weight 342.47
CAS No. 1235373-79-1
Cat. No. B2819832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
CAS1235373-79-1
Molecular FormulaC15H22N2O3S2
Molecular Weight342.47
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C15H22N2O3S2/c1-11-8-14(21-10-11)15(18)16-9-12-4-6-17(7-5-12)22(19,20)13-2-3-13/h8,10,12-13H,2-7,9H2,1H3,(H,16,18)
InChIKeyGYSNYVYNGKCFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide (CAS 1235373-79-1): Procurement-Relevant Identity and Physicochemical Baseline


N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide (CAS 1235373-79-1) is a fully synthetic small molecule (C₁₅H₂₂N₂O₃S₂, MW 342.47 g/mol) comprising a 4-methylthiophene-2-carboxamide head group linked via a methylene bridge to a piperidine ring bearing an N-cyclopropylsulfonyl substituent. The compound is catalogued as a research-grade screening molecule (typical purity ≥95%) by multiple chemical suppliers and is registered in the ZINC docking database (ZINC000044401005) with computed logP 1.57, topological polar surface area 66 Ų, and one hydrogen-bond donor [1]. No target-specific bioactivity data, patent claims, or peer-reviewed pharmacological studies have been publicly disclosed for this precise compound at the time of analysis, and its ChEMBL record carries no known activity annotations [1].

Why N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Thiophene carboxamide derivatives containing a piperidine sulfonamide scaffold constitute a structurally congested chemical space where seemingly minor modifications—such as the position and electronic nature of the thiophene substituent (4-methyl vs. 5-chloro vs. 4-bromo), the sulfonyl group identity (cyclopropyl vs. methyl), or the heterocyclic head group (thiophene-2-carboxamide vs. thiophene-3-carboxamide vs. picolinamide)—can produce divergent steric, electronic, and lipophilic profiles that differentially affect target binding, selectivity, metabolic stability, and off-target liability . The cyclopropylsulfonyl group in particular confers a rigid, compact topology with distinct torsional constraints compared to linear alkylsulfonyl analogs, an attribute known to influence pharmacokinetic parameters including plasma clearance and metabolic stability in congeneric series [1]. Without direct head-to-head comparative data, substitution between analogs carries a material risk of altered potency, selectivity windows, and ADME outcomes.

Quantitative Differentiation Evidence for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide Versus Its Closest Analogs


Thiophene Substitution Site and Electron-Donating Methyl Group Differentiate this Compound from the Thiophene-3-Carboxamide and 5-Chloro Regioisomers

The target compound bears a 4-methyl substituent on the thiophene-2-carboxamide core, whereas the closest documented analog, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (MW 328.45 g/mol), places the carboxamide at the 3-position of an unsubstituted thiophene ring . This regioisomeric and substitution difference alters the calculated logP by approximately 0.4 units (target logP ~1.57 [1] vs. estimated ~1.17 for the unsubstituted thiophene-3-carboxamide analog based on fragment additivity), modifies the electron density distribution on the thiophene ring (Hammett σₚ for 4-methyl = –0.17, electron-donating; vs. H for the unsubstituted analog), and changes the spatial orientation of the carboxamide hydrogen-bonding vector. These differences are expected to translate into distinct target recognition and pharmacokinetic profiles [2].

Medicinal Chemistry Structure-Activity Relationship Thiophene SAR

Cyclopropylsulfonyl vs. Methanesulfonyl on the Piperidine Nitrogen: Differentiated Metabolic Stability Potential

The N-cyclopropylsulfonyl group on the target compound distinguishes it from N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS 1235286-61-9, MW 316.4 g/mol), which replaces the cyclopropyl ring with a methyl group . Cyclopropylsulfonyl moieties have been shown in multiple medicinal chemistry programs to reduce N-dealkylation rates, lower plasma clearance, and restrict conformational flexibility compared to methylsulfonyl or unsubstituted sulfonamide analogs [1][2]. The cyclopropyl ring introduces additional steric bulk near the metabolic 'hot spot' of the piperidine sulfonamide, which can shield the adjacent carbon from oxidative enzymes (e.g., CYP450-mediated metabolism) while maintaining similar hydrogen-bond acceptor capacity via the sulfonyl oxygens.

Drug Metabolism Pharmacokinetics Cyclopropane Medicinal Chemistry

SEA (Similarity Ensemble Approach) Prediction Profile Suggests Distinct Target Space Relative to Halogenated Analogs

The ZINC SEA (Similarity Ensemble Approach) prediction for the target compound identifies several potential target associations: Aldo-keto reductase family 1 member C3 (AKR1C3, P-value 0, Max Tc 43), Peptidyl-prolyl cis-trans isomerase FKBP1A (P-value 15, Max Tc 41), and Melatonin receptor type 1B (MTNR1B, P-value 15, Max Tc 46) [1]. In contrast, the 5-chloro analog 5-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS 1235007-37-0) is anecdotally reported in vendor literature as having a primary association with kinase inhibition and anti-proliferative activity in cancer cell lines . The 4-methyl-2-carboxamide substitution directs the SEA predictions toward a non-kinase target landscape (AKR1C3, FKBP1A, GPCR), whereas the 5-chloro substitution may bias toward kinase targets. Although SEA predictions are probabilistic and unvalidated by direct assays, they provide a rational basis for prioritizing different analogs for distinct biological screening cascades.

Computational Target Prediction Polypharmacology Drug Repurposing

Molecular Weight, logP, and Fraction sp³ Define a Favorable Lead-Like Chemical Space Relative to the 4-Bromo Analog

The target compound (MW 342.47, logP 1.57, fraction sp³ 0.53) [1] occupies a more favorable lead-like chemical space compared to the 4-bromo analog 4-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (MW ~406.9 g/mol, estimated logP ~2.1) . The bromine atom adds significant molecular weight (+64.5 Da), increases lipophilicity (~+0.5 logP units), and reduces ligand efficiency metrics. Under standard lead-likeness criteria (MW ≤350, logP ≤3, rotatable bonds ≤7), the target compound satisfies all three thresholds, whereas the bromo analog exceeds the MW guideline. The 4-methyl substituent also avoids the potential toxicity and synthetic complexity associated with aryl bromides, which can participate in undesirable CYP450-mediated metabolic activation (e.g., epoxidation) and phototoxicity pathways [2].

Lead-Likeness Physicochemical Optimization Fragment-Based Drug Discovery

Recommended Research and Procurement Scenarios for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide


Hit-to-Lead Optimization Campaigns Targeting Oxidoreductase (AKR1C3) or Immunophilin (FKBP1A) Pathways

Based on SEA predictions showing significant association with AKR1C3 (P-value 0) and FKBP1A (P-value 15) [1], this compound can serve as a starting scaffold for medicinal chemistry programs targeting castration-resistant prostate cancer (AKR1C3) or neurodegenerative disorders (FKBP1A). The favorable lead-like metrics (MW 342.47, logP 1.57) [1] support further optimization without immediately breaching drug-likeness thresholds. Procurement of the 4-methyl analog rather than the 5-chloro or 4-bromo variants is recommended when the target profile aligns with these non-kinase targets.

Metabolic Stability Comparison Studies within Cyclopropylsulfonyl vs. Alkylsulfonyl Piperidine Series

The cyclopropylsulfonyl group is expected, based on class-level evidence, to confer reduced metabolic N-dealkylation compared to the methanesulfonyl analog (CAS 1235286-61-9) [2]. Researchers designing PK studies to quantify the magnitude of this effect should procure both the target compound and its methanesulfonyl comparator and evaluate intrinsic clearance in hepatocyte or microsomal assays. This head-to-head comparison can establish whether the cyclopropylsulfonyl motif provides a meaningful PK advantage in this particular chemotype.

Selectivity Profiling Against Structurally Related Screening Library Members

The target compound, its 5-chloro analog (CAS 1235007-37-0), and the thiophene-3-carboxamide regioisomer represent a mini-series suitable for broad target profiling (e.g., Eurofins LeadProfiling or CEREP panel) [1][2]. Differential activity patterns can be used to construct early SAR around the thiophene substitution position and electronic character. The 4-methyl analog is the logical first choice for panel screening when a neutral, electron-donating thiophene substituent is desired, reserving the 5-chloro variant for scenarios where electron-withdrawing character and potential kinase targeting are prioritized.

Computational Docking and Pharmacophore Modeling Input Dataset

The compound's computed 3D structure (available from ZINC, with defined protonation states at pH 7.4) [1] makes it suitable for inclusion in virtual screening libraries targeting proteins predicted by SEA (AKR1C3, FKBP1A, MTNR1B). Its single hydrogen-bond donor and four acceptors, combined with the constrained cyclopropylsulfonyl group, provide a well-defined pharmacophoric pattern for docking studies. Researchers should use the ZINC-provided 3D conformer (Reference protomer ID: 440844726) to ensure consistency in docking pose reproducibility.

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